4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Overview
Description
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a heterocyclic compound that contains a boron atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Formation of the Benzoxaborole Ring: The initial step involves the formation of the benzoxaborole ring system. This can be achieved through the reaction of an appropriate phenol derivative with a boronic acid or boronic ester under acidic or basic conditions.
Chlorination and Methylation: The next step involves the introduction of the chloro and methyl groups. This can be done through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted benzoxaborole derivatives.
Scientific Research Applications
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anti-inflammatory agent. Benzoxaboroles have shown promise in treating infections and inflammatory conditions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial or fungal enzymes, leading to antimicrobial effects.
Pathways Involved: The inhibition of specific enzymes can disrupt metabolic pathways, leading to the death of microbial cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the boron atom within its structure, which imparts distinct chemical properties. This makes it particularly useful in applications where boron-containing compounds are advantageous, such as in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-chloro-1-hydroxy-5-methyl-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-3-7-6(8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQPJNUBLDLKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=C(C=C2)C)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188075 | |
Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-09-9 | |
Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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